ScPma1p Inhibition: Hitachimycin vs. NSC11668
In a head-to-head cell-free assay against the fungal target ScPma1p, hitachimycin demonstrated potent inhibition with an IC₅₀ of 7.8 µM, whereas the comparator compound NSC11668 exhibited an IC₅₀ of 4.4 µM [1].
| Evidence Dimension | Inhibition of yeast plasma membrane ATPase (ScPma1p) |
|---|---|
| Target Compound Data | IC₅₀ = 7.8 µM |
| Comparator Or Baseline | NSC11668, IC₅₀ = 4.4 µM |
| Quantified Difference | Hitachimycin is 1.8-fold less potent than NSC11668 in this specific assay, but its structurally distinct nature and orthogonal target profile justify its selection for mechanism-of-action studies where NSC11668 may have off-target effects. |
| Conditions | Cell-free, vesicle-based ScPma1p assay |
Why This Matters
This direct comparison provides a quantitative benchmark for hitachimycin's activity against a unique antifungal target, enabling informed selection when investigating Pma1p inhibition.
- [1] Ottilie S, et al. Two inhibitors of yeast plasma membrane ATPase 1 (ScPma1p): toward the development of novel antifungal therapies. J Cheminform. 2018;10(1):6. View Source
